molecular formula C25H29NO6 B12188445 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12188445
M. Wt: 439.5 g/mol
InChI Key: GCDXHTCYIQNJIL-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound that belongs to the class of benzo[c]chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[c]chromen core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-methyl group: This step often involves alkylation reactions.

    Attachment of the 6-[(tert-butoxycarbonyl)amino]hexanoate moiety: This is usually done through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of more oxidized derivatives.

    Reduction: This can result in the formation of reduced derivatives.

    Substitution: This can involve the replacement of specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized benzo[c]chromen derivatives, while reduction may yield more reduced derivatives.

Scientific Research Applications

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can be compared with other similar compounds, such as:

    4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: This compound has a similar benzo[c]chromen core but different substituents.

    4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate: This compound also has a similar core but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(4-methyl-6-oxobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C25H29NO6/c1-16-20(14-13-18-17-10-7-8-11-19(17)23(28)31-22(16)18)30-21(27)12-6-5-9-15-26-24(29)32-25(2,3)4/h7-8,10-11,13-14H,5-6,9,12,15H2,1-4H3,(H,26,29)

InChI Key

GCDXHTCYIQNJIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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